5-Fluoroquinolin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-6(12)5-9-7(8)2-1-3-11-9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFOVODVHBXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2F)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Fluoroquinolin 7 Ol
Established Synthetic Routes to 5-Fluoroquinolin-7-ol
Classic quinoline (B57606) synthesis methods, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide general frameworks for constructing the quinoline core. However, specific applications of these methods for the targeted synthesis of this compound, including necessary starting materials, reagents, and reaction conditions, are not described in the available literature.
Novel and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to develop environmentally benign chemical processes. This often involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.
Derivatization and Functionalization of this compound Scaffold
Derivatization involves chemically modifying a core structure to create new compounds. The this compound scaffold possesses a hydroxyl (-OH) group and several positions on its aromatic rings that could theoretically be functionalized. Common reactions for a hydroxyl group include etherification or esterification, while the aromatic rings could undergo electrophilic substitution. Nevertheless, published research detailing the successful derivatization or functionalization of the this compound molecule could not be located.
Hydroxyl Group Modifications
The phenolic hydroxyl group at the C-7 position is a primary site for synthetic modification, allowing for the preparation of various ether and ester derivatives.
Etherification (O-Alkylation)
The conversion of the hydroxyl group to an ether is a common transformation, typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.gov For instance, the reaction of a hydroxybenzaldehyde with a benzyl (B1604629) halide in the presence of potassium carbonate and DMF is a standard procedure to achieve O-alkylation. nih.gov A similar strategy can be applied to this compound to synthesize a variety of 7-alkoxy-5-fluoroquinolines.
Table 1: Representative Conditions for O-Alkylation of Hydroxylated Aromatics
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Benzyl bromide | K₂CO₃ | DMF | 7-(Benzyloxy)-5-fluoroquinoline |
| This compound | Ethyl iodide | NaH | THF | 7-Ethoxy-5-fluoroquinoline |
| This compound | Methyl iodide | Cs₂CO₃ | Acetonitrile | 5-Fluoro-7-methoxyquinoline |
Esterification
The hydroxyl group can also be converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a common method, although it is an equilibrium process. organic-chemistry.org More frequently, for phenols, the reaction is carried out with a more reactive acylating agent. Using an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high yield of the corresponding ester under mild conditions.
Table 2: Typical Esterification Reactions for Phenolic Compounds
| Reactant | Reagent | Base/Catalyst | Solvent | Product |
| This compound | Acetic Anhydride | Pyridine | Dichloromethane | 5-Fluoroquinolin-7-yl acetate |
| This compound | Benzoyl Chloride | Triethylamine | Toluene | 5-Fluoroquinolin-7-yl benzoate |
| This compound | Benzoic Acid | H₂SO₄ (cat.) | Toluene | 5-Fluoroquinolin-7-yl benzoate |
Quinoline Ring Substitutions
Electrophilic aromatic substitution (EAS) is a key reaction for modifying the quinoline ring. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The hydroxyl group at C-7 is a powerful activating, ortho, para-directing group, while the fluorine at C-5 is a deactivating, but also ortho, para-directing group. The pyridine part of the quinoline is generally deactivated towards electrophilic attack. Therefore, substitutions are expected to occur on the benzene (B151609) ring, primarily at the C-8 and C-6 positions, which are ortho to the strongly activating hydroxyl group.
Halogenation
Studies on the bromination of 8-hydroxyquinoline (B1678124) have shown that the reaction proceeds readily to give 5,7-dibromo-8-hydroxyquinoline, indicating high activation of the positions ortho and para to the hydroxyl group. nih.govacgpubs.org By analogy, the bromination of this compound is expected to occur at the C-8 position, which is ortho to the hydroxyl group and unencumbered. Depending on the reaction conditions, substitution at the C-6 position may also be possible. Reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in a solvent like chloroform (B151607) or acetic acid are typically used for such transformations. nih.gov
Similarly, enzymatic chlorination of 7-hydroxyquinoline (B1418103) using a flavin-dependent halogenase has been shown to be highly regioselective, yielding 8-chloro-7-hydroxyquinoline. usu.edu This further supports the prediction that electrophilic attack is favored at the C-8 position.
Table 3: Predicted Products of Electrophilic Halogenation
| Starting Material | Reagent | Predicted Major Product |
| This compound | N-Bromosuccinimide (NBS) | 8-Bromo-5-fluoroquinolin-7-ol |
| This compound | N-Chlorosuccinimide (NCS) | 8-Chloro-5-fluoroquinolin-7-ol |
Halogen-Directed Transformations
The fluorine atom at the C-5 position can potentially participate in several types of transformations. While the C-F bond is strong, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is not strongly activated for SNAr, as the hydroxyl group is electron-donating. Therefore, direct displacement of the fluorine atom by a nucleophile is generally difficult and not a commonly reported transformation for this specific compound. Instead, the fluorine atom primarily serves to modulate the electronic properties of the ring system. Synthetic routes targeting related structures, such as 8-bromo-5-fluoroquinoline, typically construct the ring from appropriately substituted precursors rather than by transforming this compound. lzchemical.com
Chemo- and Regioselectivity in this compound Reactions
The concepts of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring a reaction occurs) are critical in understanding the chemistry of this compound.
Chemoselectivity : In reactions involving both the hydroxyl group and the quinoline ring, the choice of reagents determines the chemoselectivity. For instance, basic conditions followed by the addition of an alkyl halide will favor O-alkylation at the hydroxyl group. Conversely, strong electrophiles under acidic conditions will favor substitution on the electron-rich benzene portion of the quinoline ring.
Regioselectivity : The regioselectivity of electrophilic aromatic substitution is overwhelmingly controlled by the C-7 hydroxyl group. As a potent activating group, it directs incoming electrophiles to the ortho positions (C-6 and C-8).
C-8 Position : This position is electronically activated by the hydroxyl group and is sterically accessible, making it the most probable site for electrophilic attack. Studies on related hydroxyquinolines confirm that halogenation preferentially occurs at the position ortho to the hydroxyl group. nih.govusu.edu
C-6 Position : This position is also activated by the hydroxyl group. While substitution here is electronically feasible, it may be less favored than at C-8 depending on the electrophile and reaction conditions.
Other Positions : The pyridine ring is electron-deficient and thus disfavored for electrophilic attack. The C-5 position is already substituted, and the C-4 position in the pyridine ring is generally unreactive to electrophiles unless under forcing conditions.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Fluoroquinolin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Fluoroquinolin-7-ol, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments provides unambiguous assignment of all atoms in the structure.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each of the six protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent, as well as the electron-donating effect of the hydroxyl group. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) typically resonate at a lower field compared to those on the carbocyclic ring (H-6, H-8).
The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the quinoline core. The chemical shifts are highly dependent on the local electronic environment. Carbons bonded to electronegative atoms like nitrogen (C-2, C-8a), fluorine (C-5), and oxygen (C-7) are shifted downfield. Quaternary carbons (C-4a, C-5, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Key Couplings |
|---|---|---|---|
| 2 | ~8.5-8.7 | ~148-152 | dd, J(H2-H3), J(H2-H4) |
| 3 | ~7.3-7.5 | ~121-124 | dd, J(H3-H2), J(H3-H4) |
| 4 | ~8.0-8.2 | ~135-138 | dd, J(H4-H3), J(H4-H2) |
| 4a | - | ~128-132 | Quaternary C |
| 5 | - | ~155-160 (d) | Quaternary C, coupled to ¹⁹F (¹JCF) |
| 6 | ~7.0-7.2 | ~110-115 (d) | d, J(H6-F) |
| 7 | - | ~150-155 | Quaternary C |
| 8 | ~7.1-7.3 | ~112-117 (d) | d, J(H8-F) |
| 8a | - | ~140-145 | Quaternary C |
Note: The chemical shifts are predicted values based on known substituent effects on the quinoline scaffold and are subject to variation based on solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope. alfa-chemistry.combiophysics.org The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment, with a typical range spanning over 400 ppm. alfa-chemistry.com For this compound, the fluorine atom is attached to an aromatic ring, which generally places its chemical shift in a characteristic region.
The precise chemical shift provides insight into the electronic effects of the hydroxyl group and the nitrogen atom on the fluorine's local environment. Electron-donating groups tend to increase shielding and cause upfield shifts, while electron-withdrawing groups cause deshielding and downfield shifts. alfa-chemistry.com Furthermore, through-bond couplings between the ¹⁹F nucleus and nearby protons (e.g., H-6 and H-8) and carbons (e.g., C-5, C-4a, C-6) are observable in both ¹H, ¹³C, and ¹⁹F spectra, providing crucial data for structural confirmation.
While 1D NMR provides information on chemical shifts and couplings, 2D NMR experiments are essential for establishing the complete molecular connectivity. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between H-2, H-3, and H-4, confirming the spin system of the pyridine ring. The absence of correlations between the protons of the two different rings confirms their separation.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. emerypharma.com For example, the proton signal at ~7.0-7.2 ppm would show a cross-peak to the carbon signal at ~110-115 ppm, assigning these to H-6 and C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular framework, as it shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edunih.gov Key HMBC correlations for confirming the structure of this compound would include:
Correlations from H-4 to carbons C-5 and C-8a, which links the pyridine ring to the carbocyclic ring.
Correlations from H-8 to C-7 and C-4a, further confirming the fusion of the two rings.
Correlations from H-6 to C-5, C-7, and C-8, which helps to unambiguously place the fluorine and hydroxyl substituents.
Vibrational Spectroscopy Investigations (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. ksu.edu.safiveable.me These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. fiveable.me
The vibrational spectrum of this compound is characterized by modes originating from the quinoline core and the attached functional groups.
O-H Stretch: A prominent, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. Its broadness is often indicative of hydrogen bonding.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic rings.
C=N and C=C Stretching: The quinoline ring system gives rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region. These correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic framework.
C-F Stretch: A strong absorption band in the IR spectrum, typically found in the 1000-1300 cm⁻¹ region, is characteristic of the C-F stretching vibration.
C-O Stretch: The stretching vibration of the phenolic C-O bond usually appears as a strong band in the 1200-1300 cm⁻¹ region.
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aromatic C=C / C=N stretch | 1450 - 1650 | Medium to Strong | Strong |
| C-O stretch | 1200 - 1300 | Strong | Medium |
| C-F stretch | 1000 - 1300 | Strong | Weak |
| Aromatic C-H out-of-plane bend | 750 - 900 | Strong | Weak |
Vibrational spectroscopy is particularly useful for studying intermolecular interactions, such as hydrogen bonding. smu.edu The hydroxyl group of this compound can act as both a hydrogen bond donor (via the H) and an acceptor (via the O lone pairs). The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. This is primarily observed in the IR spectrum through the O-H stretching band. nih.gov Compared to a free, non-hydrogen-bonded O-H group (which would show a sharp band around 3600 cm⁻¹), the formation of hydrogen bonds causes this band to:
Broaden significantly: This is due to a population of molecules existing in a variety of hydrogen-bonded states, creating a wide distribution of vibrational frequencies.
Shift to a lower frequency (red-shift): The hydrogen bond weakens the O-H covalent bond, lowering the energy and thus the frequency required to excite its stretching vibration. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond.
By analyzing the position and shape of the O-H band under different conditions (e.g., solid state vs. dilute solution in a non-polar solvent), valuable information about the nature and extent of the hydrogen bonding network in this compound can be obtained.
Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties
The photophysical behavior of this compound is fundamentally governed by its electronic structure. The quinoline core, a bicyclic aromatic heterocycle, serves as the principal chromophore, the part of the molecule responsible for absorbing light. The presence of substituents—a fluorine atom at the 5-position and a hydroxyl group at the 7-position—modifies the electronic distribution within this chromophore, thereby influencing its absorption and emission characteristics.
The UV-Vis absorption spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). For aromatic systems like the quinoline ring, the most significant electronic transitions are typically of the π → π* type. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
The position of the absorption maxima (λmax) of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comnih.gov This sensitivity arises from differential solvation of the ground and excited states of the molecule. The rate of degradation reactions and the electron-donating capacity of a molecule can be affected by the nature of the solvent. nih.gov
In non-polar solvents, the molecule experiences minimal specific interactions. As the solvent polarity increases, the absorption bands may exhibit either a bathochromic (red shift) or a hypsochromic (blue shift), depending on the relative polarity of the ground and excited states. For many aromatic compounds with polar functional groups, an increase in solvent polarity often leads to a bathochromic shift for π → π* transitions, as the more polar excited state is stabilized to a greater extent than the ground state. mdpi.com Solvents capable of forming hydrogen bonds, such as ethanol (B145695) or water, can engage in specific interactions with the hydroxyl group and the heterocyclic nitrogen atom of this compound, causing further shifts in the absorption spectra. nih.gov
Table 1: Representative Solvent Effects on the Absorption Maxima (λmax) of this compound This interactive table provides hypothetical data based on the typical solvatochromic behavior of related hydroxyquinoline compounds.
| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |
|---|---|---|---|
| Cyclohexane | 2.02 | 330 | Reference |
| Dichloromethane | 9.08 | 335 | Bathochromic |
| Ethanol | 24.55 | 342 | Bathochromic |
| Acetonitrile (B52724) | 37.50 | 340 | Bathochromic |
Fluorescence Spectroscopy and Quenching Studies
This compound exhibits fluorescence, a photoluminescent process where the molecule emits a photon after being electronically excited by light absorption. The characteristics of this fluorescence, including its intensity, lifetime, and susceptibility to quenching, provide valuable insights into its molecular environment and interactions.
Two of the most critical parameters that define a fluorophore's efficiency are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ). youtube.comyoutube.com
Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. youtube.com A higher quantum yield indicates that the fluorescence process is more favorable compared to non-radiative decay pathways such as internal conversion and intersystem crossing. youtube.com The quantum yield is highly sensitive to the molecular structure and the immediate environment, including the solvent and temperature. youtube.com For quinolone derivatives, quantum yields can vary significantly based on substitution patterns and solvent conditions.
Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. nih.gov It is an intrinsic property of a fluorophore and is typically on the nanosecond scale. nih.gov The lifetime can be determined by measuring the exponential decay of fluorescence intensity over time after excitation with a short pulse of light. youtube.com
Table 2: Typical Photophysical Parameters for Quinoline-Based Fluorophores This table presents a range of typical values for compounds structurally related to this compound.
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| Fluorescence Quantum Yield | ΦF | 0.1 - 0.7 | Efficiency of light emission |
The fluorescence of this compound is highly dependent on the pH of the solution. This is a common characteristic for molecules containing acidic (phenolic hydroxyl) and basic (heterocyclic nitrogen) functional groups. nih.gov The protonation state of these groups significantly alters the electronic structure of the molecule, thereby affecting its fluorescence properties.
At different pH values, this compound can exist in various forms: a cationic form at low pH (protonation of the ring nitrogen), a neutral form at intermediate pH, and an anionic form at high pH (deprotonation of the hydroxyl group). Each of these species exhibits distinct absorption and emission characteristics. For instance, the deprotonation of the 7-hydroxyl group often leads to a significant change in fluorescence intensity and a shift in the emission wavelength. This pH sensitivity is a key feature that can be exploited in sensing applications. nih.gov Studies on similar 7-hydroxyquinolones have shown that aqueous solutions can exhibit moderate to high fluorescence emission that is directly dependent on the solution's acidity. nih.gov
Table 3: Expected pH-Dependent Fluorescence Behavior of this compound This interactive table illustrates the general trends in fluorescence based on the protonation state of the molecule.
| pH Range | Dominant Species | Ring Nitrogen | 7-Hydroxyl Group | Expected Fluorescence Intensity |
|---|---|---|---|---|
| < 4 | Cationic | Protonated (-NH+-) | Neutral (-OH) | Low |
| 5 - 8 | Neutral | Neutral (-N=) | Neutral (-OH) | High |
The inherent fluorescence of the this compound scaffold, combined with its sensitivity to the local environment (e.g., pH, polarity), makes it an excellent platform for the development of fluorescent probes. mdpi.com By chemically modifying the core structure, it is possible to design probes that exhibit a selective change in their fluorescence signal upon binding to a specific analyte.
The development of such probes often involves incorporating a recognition unit (a receptor for the target analyte) and a signaling unit (the fluorophore). In this case, the this compound moiety acts as the signaling unit. The recognition unit can be designed to bind metal ions, anions, or specific biomolecules. Upon binding of the analyte, a conformational change or an electronic perturbation occurs, which modulates the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescence response. mdpi.com For example, probes based on quinoline derivatives have been synthesized for the detection of analytes like lysine (B10760008) or for use in indicator displacement assays. mdpi.comnih.govnih.gov The strong fluorescence and environmentally sensitive nature of the 7-hydroxyquinoline (B1418103) framework are key to these applications. nih.gov
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can construct a three-dimensional electron density map of the molecule, which reveals the exact location of each atom, as well as bond lengths and angles. nih.govfiveable.me
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. libretexts.org For this compound, the key interactions expected to dictate its crystal structure include hydrogen bonding and π-π stacking.
The presence of a hydroxyl (-OH) group at the 7-position and a nitrogen atom within the quinoline ring system makes this compound a prime candidate for forming strong intermolecular hydrogen bonds. youtube.com The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the hydroxyl oxygen can both serve as hydrogen bond acceptors. It is anticipated that these hydrogen bonds would play a significant role in the formation of one-, two-, or three-dimensional networks in the solid state.
Interactive Data Table: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
| Hydrogen Bond | O–H | N (quinoline) | 2.5 - 3.2 |
| Hydrogen Bond | O–H | O (hydroxyl) | 2.5 - 3.2 |
| π-π Stacking | Quinoline Ring | Quinoline Ring | 3.3 - 3.8 |
| C–H···F Interaction | C–H | F | 2.9 - 3.5 |
Note: The data in this table is illustrative and based on typical bond distances for similar interactions in related organic compounds.
Conformational analysis in the solid state provides detailed information about the molecule's three-dimensional shape as it exists within the crystal lattice. mdpi.com For a relatively rigid molecule like this compound, the primary conformational descriptors are bond lengths, bond angles, and torsion angles, which define the planarity of the quinoline ring system.
It is expected that the quinoline ring system of this compound would be largely planar, as is typical for aromatic systems. Minor deviations from planarity might be observed due to the influence of intermolecular interactions in the crystal packing. The bond lengths and angles within the quinoline core would be consistent with those of a substituted aromatic system, though they could be subtly influenced by the electronic effects of the fluorine and hydroxyl substituents.
The orientation of the hydroxyl group's hydrogen atom would be a key conformational feature, likely directed to optimize its participation in the strongest possible hydrogen bond.
Interactive Data Table: Predicted Bond Lengths and Angles for this compound
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Length | O-H | ~0.96 Å |
| Bond Angle | C4-C5-F | ~118° |
| Bond Angle | C6-C7-O | ~120° |
| Bond Angle | C7-O-H | ~109° |
Note: The values in this table are predictive and based on standard bond lengths and angles for similar chemical environments. Actual experimental values would be determined by X-ray diffraction analysis.
Computational and Theoretical Chemistry Investigations of 5 Fluoroquinolin 7 Ol
Quantum Chemical Calculations (DFT and Ab Initio)
DFT methods, such as B3LYP, are frequently used to investigate the geometry, electronic structure, and spectroscopic properties of heterocyclic compounds. These calculations can provide valuable insights into the molecule's reactivity, stability, and potential interactions. For instance, studies on various quinoline (B57606) derivatives have successfully employed DFT to analyze their molecular orbitals, electrostatic potential, and vibrational frequencies.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are fundamentally governed by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For 5-Fluoroquinolin-7-ol, the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the quinoline scaffold is expected to significantly influence the energies and distributions of the HOMO and LUMO. The fluorine atom would likely lower the energy of the molecular orbitals, while the hydroxyl group would raise them. The precise HOMO and LUMO energy values and their gap would require specific DFT calculations.
A hypothetical data table for the frontier orbital energies of this compound, based on typical values for similar compounds, is presented below. It is crucial to note that these are illustrative values and not derived from actual computational results for this specific molecule.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Electrostatic Potential Surface (EPS) Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group would be expected to be regions of high negative electrostatic potential due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group and the regions near the fluorine atom would likely exhibit a positive electrostatic potential. An EPS map would provide a detailed three-dimensional representation of these charge distributions, offering insights into potential intermolecular interactions, such as hydrogen bonding.
Dipole Moment and Polarizability Calculations
Theoretical calculations can provide accurate predictions of a molecule's dipole moment and polarizability. For this compound, the presence of the polar C-F and O-H bonds, as well as the nitrogen heteroatom, would result in a significant net dipole moment. The magnitude and direction of this dipole moment would depend on the precise molecular geometry.
Below is a hypothetical data table illustrating the kind of information that could be obtained from such calculations. These values are for illustrative purposes only.
| Property | Hypothetical Value |
| Dipole Moment (Debye) | 2.5 |
| Polarizability (ų) | 15.0 |
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape and can influence its biological activity and physical properties.
For this compound, the primary source of conformational flexibility would be the rotation of the hydroxyl group around the C-O bond. A potential energy surface scan, performed using quantum chemical methods, could identify the most stable conformer(s) and the energy barriers between them. This analysis would reveal whether the hydroxyl hydrogen points towards or away from the adjacent part of the quinoline ring and the energetic cost of this rotation. Understanding the conformational preferences is essential for accurately predicting other molecular properties and for modeling its interactions with other molecules.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
Calculated NMR Chemical Shifts and Coupling Constants
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations provide theoretical spectra that can be compared with experimental data.
For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule. The presence of the fluorine atom would introduce characteristic C-F and H-F coupling constants, which can also be calculated. Comparing the calculated and experimental NMR spectra can aid in the unambiguous assignment of all signals and confirm the molecular structure.
A hypothetical data table of calculated ¹³C NMR chemical shifts is provided below to illustrate the expected output of such a study. These are not experimentally verified values.
| Atom | Hypothetical Calculated Chemical Shift (ppm) |
| C2 | 150.1 |
| C3 | 122.5 |
| C4 | 135.8 |
| C4a | 128.9 |
| C5 | 158.2 (JC-F ≈ 250 Hz) |
| C6 | 115.4 (JC-F ≈ 20 Hz) |
| C7 | 155.3 |
| C8 | 110.6 |
| C8a | 148.7 |
Simulated UV-Vis and Fluorescence Spectra
The simulation of Ultraviolet-Visible (UV-Vis) and fluorescence spectra provides valuable insights into the electronic properties of a molecule. These computational techniques can predict the wavelengths of maximum absorption (λmax) and emission, as well as the intensity of these transitions. Such simulations are typically performed using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT).
A theoretical study on this compound would involve optimizing its ground-state geometry and then calculating the energies of its excited states. The results would typically be presented in a data table format, as shown below, detailing the calculated absorption wavelengths and the corresponding oscillator strengths, which are indicative of the transition probabilities.
Table 1: Hypothetical Simulated UV-Vis Spectral Data for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Similarly, simulated fluorescence spectra would be obtained by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. This would provide information about the emission properties of the molecule.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein. These methods are crucial in drug discovery and design.
Binding Site Prediction and Affinity Estimation (Theoretical)
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This process involves sampling a large number of possible conformations and positions of the ligand within the protein's binding site. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
For this compound, a typical molecular docking study would identify the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). The results of such a study would be summarized in a table.
Table 2: Hypothetical Binding Affinity and Interactions for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Mechanistic Studies of Biological Interactions of 5 Fluoroquinolin 7 Ol
Enzyme Inhibition Mechanism Investigations
The principal mechanism of action for the fluoroquinolone class involves the inhibition of type II topoisomerase enzymes, which are crucial for bacterial DNA replication, transcription, and repair. nih.govyoutube.com While specific studies on 5-Fluoroquinolin-7-ol are not prevalent, the general mechanisms for the class are well-established.
Other Enzyme SystemsThe most significant and well-documented enzyme interactions for fluoroquinolones are with bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.nih.govyoutube.comThese enzymes are essential for managing DNA topology during replication. Fluoroquinolones do not bind to the enzyme alone but rather to the enzyme-DNA complex.youtube.comnih.govThis interaction forms a ternary drug-enzyme-DNA complex that stabilizes the DNA in a "cleaved" state, where the enzyme has cut the DNA strands but is prevented by the drug from re-ligating them.nih.govnih.govThis blockage of the enzyme's re-ligation step leads to an accumulation of double-strand DNA breaks, which halts DNA replication and triggers cell death.nih.govyoutube.com
The potency of different fluoroquinolones against these enzymes can vary. For Gram-negative bacteria, DNA gyrase is often the primary target, while for many Gram-positive bacteria, topoisomerase IV is the primary target. nih.govyoutube.com The 50% inhibitory concentration (IC₅₀), which is the drug concentration that reduces enzyme activity by half, is a key measure of potency. While specific values for this compound are unavailable, data for other fluoroquinolones illustrate the typical range of activity. nih.gov
| Compound | Target Enzyme | Organism | IC₅₀ (µg/mL) |
|---|---|---|---|
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 |
| Ciprofloxacin (B1669076) | DNA Gyrase | Enterococcus faecalis | 27.8 |
| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 9.30 |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 |
| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 8.49 |
Table 1. Representative IC₅₀ values for various fluoroquinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis. This data is illustrative of the compound class and not specific to this compound. nih.gov
DNA/RNA Intercalation and Groove Binding Mechanism
The interaction of fluoroquinolones with nucleic acids is a critical component of their mechanism of action, occurring within the ternary complex formed with a topoisomerase enzyme. The binding mode is generally described as a combination of electrostatic interactions and partial intercalation. ajouronline.comnajah.edu
Binding Stoichiometry and ThermodynamicsThe binding of fluoroquinolones to DNA is a complex process often mediated by magnesium ions, which help to stabilize the drug-DNA interaction.ajouronline.comSpectroscopic studies on compounds like norfloxacin (B1679917) and ciprofloxacin show that their association with both single-stranded and double-stranded DNA is typically an energetically favorable, exothermic process (negative enthalpy change, ΔH°), while the entropy change (ΔS°) is often unfavorable.koreascience.krThis suggests that the binding is driven by strong enthalpic contributions, such as hydrogen bonding and van der Waals forces within the DNA-drug complex.koreascience.kr
Fluorescence quenching studies are commonly used to determine the binding constants (K) for these interactions. The stoichiometry and affinity can vary between different fluoroquinolones. koreascience.krresearchgate.net
| Compound | Nucleic Acid | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| Norfloxacin | ds-DNA | -34.8 | -57.4 |
| Norfloxacin | ss-DNA | -23.9 | -30.6 |
| Ciprofloxacin | ds-DNA | -36.5 | -60.7 |
| Ciprofloxacin | ss-DNA | -25.1 | -30.1 |
| Ofloxacin (S-form) | ds-DNA | -35.2 | -58.6 |
Table 2. Representative thermodynamic parameters for the interaction of various fluoroquinolones with double-stranded (ds) and single-stranded (ss) DNA. This data is illustrative of the compound class and not specific to this compound. koreascience.kr
Protein-Ligand Interaction Modalities (Excluding Clinical Outcomes)
The interaction of small molecules like this compound with proteins is fundamental to its biological activity. These interactions can range from direct binding at primary active sites to more subtle modulatory effects at secondary sites.
The binding of a ligand to a receptor is a highly specific process governed by the three-dimensional structures of both the molecule and the binding pocket. For quinolone derivatives, interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The activation of G protein-coupled receptors (GPCRs), for instance, is initiated by the binding of a ligand, which induces conformational changes that are transmitted through the transmembrane domains. nih.gov
Key interactions for similar compounds often involve specific amino acid residues. For example, within serotonin (B10506) receptors, an aspartate residue in the third transmembrane domain (TM3) is crucial for interacting with a protonated nitrogen atom on the ligand, while residues in TM5 and TM6 can form lipophilic pockets or engage in π-π stacking with aromatic parts of the ligand. nih.gov While specific studies detailing the binding of this compound to particular receptors are not extensively detailed, the foundational principles of ligand-receptor interaction provide a framework for its potential mechanisms.
Table 1: Common Molecular Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Potential Residues Involved |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Aspartate, Threonine, Serine |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Leucine, Valine, Isoleucine |
| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | Aspartate, Glutamate, Lysine (B10760008), Arginine |
Allosteric modulation occurs when a compound binds to a receptor at a site topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. wikipedia.org This binding event causes a conformational change in the receptor, which in turn modifies the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NAMs), increasing, decreasing, or having no effect on the agonist's activity, respectively. wikipedia.org
This mechanism offers a more nuanced way to control receptor activity compared to direct agonism or antagonism, as the modulator's effect is dependent on the presence of the endogenous ligand. wikipedia.org While specific research identifying this compound as an allosteric modulator is not widely documented, related compounds have been shown to exhibit such properties. For example, Bupropion acts as a negative allosteric modulator of the 5-HT3A receptor. mdpi.com The study of allosteric modulation provides a potential avenue for understanding the full spectrum of this compound's biological interactions.
Cellular Uptake and Subcellular Localization Mechanisms (In Vitro)
The ability of a compound to enter a cell and reach its target is a critical determinant of its activity. In vitro studies using cell cultures are essential for investigating these processes. The uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane or active transport mediated by proteins.
Once inside the cell, the compound's distribution is not uniform. It may accumulate in specific organelles depending on its physicochemical properties. mdpi.com Techniques to study subcellular localization include fluorescence microscopy with tagged molecules, immunoaffinity purifications, and advanced imaging methods like ion beam analysis or laser ablation. nih.govnih.gov These methods allow researchers to visualize the compound's location in real-time or in fixed cells, providing insights into its potential sites of action. nih.govnih.gov For instance, studies can determine if a compound localizes to the nucleus, mitochondria, or cytoplasm, which is crucial for understanding its mechanism of action. mdpi.com
Table 2: In Vitro Methods for Studying Subcellular Localization
| Method | Principle | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Fluorescence Microscopy | A fluorescent tag is attached to the molecule of interest to visualize its location within the cell. nih.gov | Allows for live-cell imaging and dynamic tracking. nih.gov | The tag could potentially alter the molecule's behavior. nih.gov |
| Immunofluorescence Staining | Uses antibodies to detect the endogenous protein/target, which are then visualized with fluorescent secondary antibodies. mdpi.com | Detects the natural, untagged molecule. | Requires cell fixation, preventing live imaging. |
| Subcellular Fractionation | Cells are lysed and separated into their constituent organelles by centrifugation. The concentration of the compound in each fraction is then measured. | Provides quantitative data on compound distribution. | Can be prone to cross-contamination between fractions. |
| Ion Beam Analysis (IBA) | High-sensitivity techniques that can detect very low concentrations of specific elements or isotopes to map their location. nih.gov | High sensitivity (ng/L) and accurate localization. nih.gov | Requires specialized equipment and sample preparation. nih.gov |
Bioinorganic Chemistry: Metal Ion Chelation and Biological Relevance
The interaction with metal ions is a defining characteristic of the quinolone class of compounds. This ability to chelate, or bind, metal ions is central to their biological function and has significant bioinorganic relevance. nih.gov
Quinolones, including this compound, possess functional groups that are adept at forming coordination complexes with metal ions. The primary chelation site typically involves the 4-carbonyl oxygen and one of the oxygen atoms from the 3-carboxylic acid group. nih.gov This forms a stable ring-like structure with a central metal ion. mdpi.com These compounds can act as bidentate ligands, meaning they bind to the metal at two points. nih.gov
The interaction with essential divalent metal ions such as magnesium (Mg²⁺), zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺) is particularly important. nih.govresearchgate.net The formation of these metal complexes can alter the compound's solubility and bioavailability. nih.gov The coordination chemistry is complex and can result in various structures, including monomeric or polymeric complexes, depending on the conditions. nih.gov
Table 3: Coordination Properties of Quinolone-Class Compounds with Metal Ions
| Metal Ion | Typical Coordination Mode | Resulting Complex | Biological Implication |
|---|---|---|---|
| Magnesium (Mg²⁺) | Bidentate (via 4-oxo and carboxylate) | Chelate complex | Believed to be involved in the mechanism of action of quinolones. researchgate.net |
| Copper (Cu²⁺) | Bidentate | Chelate complex | Can alter the redox properties of the system. mdpi.com |
| Zinc (Zn²⁺) | Bidentate | Chelate complex | Can influence the activity of zinc-dependent enzymes. nih.gov |
| Manganese (Mn²⁺) | Bidentate | Chelate complex | May affect metalloenzymes that utilize manganese as a cofactor. nih.gov |
Metalloproteins, which constitute nearly half of all proteins, require metal ions for their structure and function. nih.gov The ability of this compound to chelate metal ions means it can directly influence the function of these proteins. jchemrev.com By binding to the metal cofactor, the chelator can either inhibit the protein's activity or alter its properties. mdpi.com
A primary example of this is the interaction of fluoroquinolones with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. semanticscholar.org These enzymes are metalloproteins that require magnesium ions for their function. The chelation of these essential Mg²⁺ ions by the quinolone is a key part of the inhibitory mechanism. researchgate.net Similarly, the function of other metalloproteins, such as ribonucleotide reductase, which contains iron, can be disrupted by metal-chelating agents. mdpi.com This modulation of metalloprotein function through metal ion chelation is a critical aspect of the compound's biological activity.
Structure Activity Relationship Sar and Scaffold Modification of 5 Fluoroquinolin 7 Ol
Impact of Fluorine Substitution on Biological Activity and Selectivity (Mechanistic Focus)
The introduction of a fluorine atom into a bioactive molecule is a common strategy in medicinal chemistry to modulate its properties. nih.gov The fluorine atom at the C-5 position of the quinoline (B57606) ring in 5-Fluoroquinolin-7-ol has a profound mechanistic impact on its biological activity, primarily through electronic and conformational effects.
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its substitution on the aromatic quinoline ring significantly alters the local electronic environment. This can influence the molecule's acidity (pKa), lipophilicity, and metabolic stability. selvita.com The replacement of a hydrogen atom with fluorine can enhance membrane permeability and improve oral bioavailability. nih.gov The C-F bond is also stronger than a C-H bond, which can block metabolic attack at that position, thereby increasing the compound's half-life. researchgate.net
Influence on Binding Interactions: The electronegativity of fluorine can alter the charge distribution across the quinoline scaffold. This electronic perturbation can influence non-covalent interactions with a biological target. For instance, the fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides or other polarized groups within a protein's active site. Furthermore, the substitution of fluorine ortho to the 7-hydroxyl group can lower the pKa of the hydroxyl, making it a stronger hydrogen bond donor, which can lead to enhanced binding affinity. selvita.com
Selectivity Enhancement: The unique steric and electronic properties of fluorine can impart greater selectivity for a specific biological target. By occupying a defined space and altering the electronic landscape of the ligand, the fluorine atom can create a more precise fit in the binding pocket of the intended target while potentially clashing with the active sites of off-target proteins. Studies on synthetic cannabinoids have shown that fluorinated analogues can exhibit increased potency at specific receptors. mq.edu.au
The table below summarizes the key mechanistic effects of fluorine substitution.
| Mechanistic Effect | Consequence on this compound |
| High Electronegativity | Alters electron distribution, influencing pKa of the hydroxyl group and dipole moment. |
| Metabolic Stability | The strong C-F bond can prevent oxidative metabolism at the C-5 position. |
| Lipophilicity Modulation | Can increase lipophilicity, potentially improving membrane permeability. |
| Conformational Control | Can influence the preferred conformation of the molecule for optimal target binding. |
| Direct Binding Interactions | May form unique non-covalent interactions (e.g., orthogonal multipolar) with the target protein. |
Role of the Hydroxyl Group in Molecular Recognition and Binding
The hydroxyl group at the C-7 position is a critical functional group that often plays a pivotal role in molecular recognition and binding affinity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions within a protein's active site, which are fundamental for stable ligand-receptor complex formation. semanticscholar.org
Studies on structurally related molecules provide insight into the crucial role of the 7-OH group. For example, in the transthyretin ligand luteolin, the 7-hydroxyl group forms key hydrogen bonds with serine and threonine residues in the binding pocket. plos.org Replacing this hydroxyl group with a chloro or methoxy (B1213986) group, which cannot donate a hydrogen bond, leads to the loss of these specific interactions and a subsequent decrease in binding affinity and selectivity. plos.org
For this compound, the 7-hydroxyl group is likely to:
Act as a Hydrogen Bond Anchor: It can form one or more hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate, serine, threonine) or with backbone carbonyls in the target's active site. semanticscholar.orgnih.gov This anchors the molecule in a specific orientation required for activity.
Function as a Hydrogen Bond Acceptor: The lone pairs of electrons on the oxygen atom can also accept a hydrogen bond from a suitable donor group on the receptor. nih.gov
Influence Solubility: The polar hydroxyl group can improve the aqueous solubility of the compound, which is an important factor for drug development.
The interaction of the hydroxyl group is so critical that its removal or replacement with a non-hydrogen bonding isostere often results in a significant loss of biological activity. nih.gov
Influence of Quinoline Ring Substituents on a Biological Profile
The biological profile of this compound can be further fine-tuned by introducing additional substituents onto the quinoline ring. The nature, position, and size of these substituents can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
Substituents at C-2 and C-4: These positions are often modified to explore interactions with specific sub-pockets within the target's active site. For example, introducing aryl groups at the C-2 position of quinolines has been shown to yield compounds with significant and selective anticancer properties. rsc.org The steric bulk and electronic nature of these substituents are critical; for instance, in some quinazoline (B50416) inhibitors of EGFR, bulkier substituents at certain positions are favorable for inhibitory activity. nih.gov
Lipophilicity and Activity: A common observation in SAR studies is the correlation between lipophilicity and biological activity. In one study of quinoline derivatives, molecules with greater octanol/water partition coefficients (cLogP) showed better cytotoxic effects against certain cancer cell lines. rsc.org Therefore, adding lipophilic or hydrophilic substituents to the quinoline ring is a key strategy to optimize the biological profile.
The following table presents hypothetical modifications to the this compound scaffold and their potential impact on its biological profile based on general SAR principles for quinolines.
| Position of Substitution | Type of Substituent | Potential Impact on Biological Profile |
| C-2 | Small alkyl (e.g., -CH₃) | May probe a small hydrophobic pocket, potentially increasing potency. |
| C-4 | Phenyl or substituted phenyl | Could establish π-stacking interactions, significantly enhancing binding affinity. |
| C-6 | Methoxy (-OCH₃) | Increases polarity, may act as a hydrogen bond acceptor, could improve solubility. |
| C-8 | Chloro (-Cl) | Increases lipophilicity, may occupy a hydrophobic pocket, can alter electronic properties. |
Development of Libraries and Analogs for Mechanistic Probing
The process typically involves:
Scaffold Hopping and Core Modification: The quinoline core might be modified to a quinolinone or other related heterocyclic systems to assess the importance of the core aromaticity and nitrogen position. nih.gov
Systematic Substitution: Analogs are created where each position on the quinoline ring is systematically substituted with a range of functional groups possessing different steric, electronic, and lipophilic properties. For example, a library could be designed to vary substituents at the R₁, R₂, and R₃ positions of the quinoline scaffold to optimize activity against a specific target, such as the P2X7 receptor. nih.gov
Functional Group Deletion/Modification: Key functional groups are altered or removed to confirm their role. For instance, an analog, 5-fluoroquinoline, would be synthesized to directly assess the contribution of the 7-hydroxyl group. Similarly, a 7-hydroxyquinoline (B1418103) analog would be prepared to evaluate the impact of the 5-fluoro substituent. This allows for a direct comparison and confirms the mechanistic importance of these groups.
By generating and testing such libraries, researchers can build a comprehensive map of the SAR, identify the key pharmacophoric features, and design more potent and selective next-generation compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural requirements for activity.
The development of a QSAR model involves several key steps:
Data Set Assembly: A training set of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. allsubjectjournal.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include constitutional, topological, electronic, quantum-chemical, and 3D descriptors that characterize various aspects of the molecular structure. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. allsubjectjournal.com For example, a QSAR study on 3,7-disubstituted quinoline derivatives used PLS to generate a model with a high squared correlation coefficient (r² = 0.8228). allsubjectjournal.com
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model generation). allsubjectjournal.comnanobioletters.com
The resulting QSAR model can be visualized through contour maps, which indicate regions around the scaffold where certain properties (e.g., steric bulk, positive electrostatic potential, hydrophobicity) are predicted to increase or decrease biological activity. nih.gov This information provides a powerful guide for designing new analogs with enhanced potency and a more desirable biological profile.
Applications of 5 Fluoroquinolin 7 Ol in Chemical Biology and Material Science Research
Development as a Fluorescent Probe for Cellular and Molecular Processes
Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in living systems with high sensitivity and spatiotemporal resolution. The inherent fluorescence of the quinoline (B57606) ring, which can be fine-tuned by substituent effects, makes 5-Fluoroquinolin-7-ol a promising candidate for the development of novel fluorescent probes.
pH Sensing and Ion Detection
The hydroxyl group at the 7-position of this compound can undergo protonation and deprotonation depending on the ambient pH. This change in protonation state can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties, such as emission wavelength and intensity. This pH-dependent fluorescence makes this compound a potential scaffold for the design of ratiometric or intensity-based fluorescent pH sensors for monitoring pH changes in cellular compartments.
Furthermore, the quinoline core, with its nitrogen and oxygen atoms, can act as a chelating agent for various metal ions. The binding of a metal ion to the 5-fluoro-7-hydroxyquinoline scaffold would likely perturb its photophysical properties, leading to a change in fluorescence. This suggests the potential to develop selective fluorescent probes for biologically important ions by modifying the this compound structure to enhance its affinity and selectivity for a specific target ion. While direct studies on this compound for these applications are not extensively documented, related quinoline derivatives have shown promise as fluorescent chemosensors for various cations.
Protein Labeling and Tracking (In Vitro/Cellular)
Fluorescent labeling of proteins is crucial for studying their localization, dynamics, and interactions within cells. This compound could serve as a fluorophore that can be conjugated to proteins. The hydroxyl group provides a handle for chemical modification, allowing for the attachment of reactive groups that can covalently bind to specific amino acid residues on a protein. The fluorine atom can enhance the photostability and quantum yield of the fluorophore, which are desirable properties for long-term imaging experiments. The relatively small size of the quinoline scaffold is also advantageous, as it is less likely to perturb the natural function of the labeled protein compared to bulkier fluorophores.
Scaffold for Design of Mechanistic Probes and Tool Compounds
Beyond its potential as a simple fluorescent reporter, the this compound scaffold can be elaborated to create more sophisticated chemical tools for studying biological systems. Fluoroquinolones, a class of antibiotics that share the quinoline core, are known to target bacterial DNA gyrase and topoisomerase IV. This inherent biological activity suggests that derivatives of this compound could be developed as mechanistic probes to study these enzymes or as tool compounds to investigate bacterial processes. By attaching photoreactive groups or affinity tags to the this compound core, researchers could create probes for photoaffinity labeling or protein pulldown experiments to identify and characterize the binding partners of these compounds within the cell.
Role in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The planar aromatic structure of this compound, combined with its potential for hydrogen bonding through the hydroxyl group and π-π stacking interactions, makes it an interesting building block for supramolecular chemistry. While specific studies on the self-assembly of this compound are not prevalent, the fundamental properties of the molecule suggest its potential to participate in the formation of well-defined supramolecular architectures such as gels, liquid crystals, or discrete molecular assemblies. The fluorine atom could also introduce specific fluorine-involved non-covalent interactions, further directing the self-assembly process.
Potential in Advanced Materials Research (e.g., Organic Light-Emitting Diodes, Sensors)
The photoluminescent properties of quinoline derivatives have garnered significant interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Photoluminescent Material Components
Quinoline and its derivatives are known to exhibit strong fluorescence and are often used as ligands in metal complexes for OLED applications. The introduction of a fluorine atom in this compound can enhance the electron-transporting properties and improve the thermal stability and luminescence efficiency of the material. researchgate.net The hydroxyl group can also be used to tune the emission color and to anchor the molecule to other components in a material. While direct application of this compound in OLEDs has not been extensively reported, the broader class of quinoline derivatives has shown significant promise. nih.gov For instance, substituted quinolines have been investigated as blue-light emitting materials in OLEDs. nih.gov
To illustrate the potential of quinoline derivatives in OLEDs, the following table summarizes the performance of some related compounds.
| Compound Class | Application in OLEDs | Key Findings |
| Substituted Quinolines | Emitters, Host Materials | Can exhibit high quantum yields and good thermal stability. nih.gov |
| 8-Hydroxyquinoline (B1678124) Derivatives | Ligands for Metal Complexes | Form stable and highly luminescent complexes with metals like aluminum (Alq3) and zinc. researchgate.net |
| Fluoroquinolone Derivatives | Potential for Blue Emitters | Fluorine substitution can enhance electroluminescence properties. |
This data underscores the potential of the quinoline scaffold in developing efficient and stable materials for next-generation lighting and display technologies. Further research into the specific photophysical and electroluminescent properties of this compound is warranted to fully explore its potential in this area.
Chemo- and Biosensor Development
Extensive research into the applications of this compound has revealed its utility in various fields of chemical synthesis. However, a comprehensive review of scientific literature and patent databases indicates a significant gap in its application as a primary component in the development of chemo- and biosensors.
Derivatives of the broader quinoline and fluoroquinolone classes are well-documented for their fluorescent and electrochemical properties, which make them suitable candidates for sensing applications. These compounds are frequently employed in the detection of metal ions and for biological imaging. The inherent fluorescence of the quinoline ring system, in particular, provides a robust platform for the design of "turn-on" or "turn-off" fluorescent probes. The introduction of a fluorine atom, as seen in this compound, can further modulate the electronic and photophysical properties of the molecule, potentially enhancing its sensing capabilities.
Despite these promising characteristics of the parent structures, specific research detailing the synthesis and application of chemosensors or biosensors based on this compound is not presently available in the reviewed literature. While the compound is mentioned as a reagent or intermediate in the synthesis of more complex molecules, such as inhibitors for protein arginine methyltransferase 5 (PRMT5), its direct use as a sensing agent has not been reported.
Consequently, there are no established research findings or performance data, such as analytes detected, sensitivity, selectivity, or limits of detection, to present in the context of chemo- and biosensor development. The potential of this compound in this area of material science and chemical biology remains an unexplored field of study. Future research may yet uncover sensing applications for this compound, leveraging the foundational knowledge of quinoline-based sensors.
Future Perspectives and Emerging Research Avenues for 5 Fluoroquinolin 7 Ol
Integration with Advanced Spectroscopic Techniques (e.g., Single-Molecule Spectroscopy)
The intrinsic fluorescence of the quinoline (B57606) core suggests that 5-Fluoroquinolin-7-ol could be a valuable tool in advanced spectroscopic studies. crimsonpublishers.com Future research is likely to focus on harnessing its photophysical properties for sophisticated imaging and sensing applications.
Single-molecule spectroscopy, a powerful technique for studying individual molecules, could provide unprecedented insights into the behavior of this compound in complex biological systems. By tracking single molecules, researchers could directly observe its interactions with target biomolecules, elucidating binding kinetics, conformational changes, and localization within cellular compartments. This would move beyond ensemble measurements to reveal rare events and heterogeneous behaviors that are otherwise obscured.
Furthermore, the development of this compound-based fluorescent probes for super-resolution microscopy could enable the visualization of cellular structures with nanoscale resolution. nih.gov The modular nature of the quinoline scaffold allows for the rational design of probes with tailored photophysical properties, such as high photostability and brightness, which are crucial for these demanding imaging techniques. nih.gov
Table 1: Potential Advanced Spectroscopic Applications of this compound
| Spectroscopic Technique | Potential Application for this compound | Expected Insights |
| Single-Molecule FRET (smFRET) | Probing conformational changes in target proteins upon binding. | Real-time dynamics of protein-ligand interactions. |
| Fluorescence Correlation Spectroscopy (FCS) | Measuring diffusion and concentration in live cells. | Understanding of cellular uptake and distribution. |
| Super-Resolution Microscopy (e.g., STED, PALM, STORM) | High-resolution imaging of subcellular structures. | Precise localization of the compound and its targets. |
| Two-Photon Microscopy | Deep-tissue imaging in vivo. | Visualization of biological processes in a more native environment. |
Exploration of Novel Synthetic Methodologies for Derivatives
While classical methods for quinoline synthesis remain relevant, the future of this compound chemistry lies in the adoption of more efficient, sustainable, and versatile synthetic strategies. nih.govrsc.org Recent advances in organic synthesis offer exciting possibilities for creating diverse libraries of this compound derivatives with novel functionalities. mdpi.comrsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov The application of MAOS to the synthesis of this compound derivatives could significantly reduce reaction times and enhance the efficiency of library generation. nih.gov
Multicomponent reactions (MCRs) offer a highly convergent approach to complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry. rsc.org Developing MCRs for the synthesis of functionalized this compound analogues would streamline the drug discovery process. Furthermore, C-H activation strategies are revolutionizing the way chemists approach molecular functionalization, allowing for the direct introduction of new substituents onto the quinoline core without the need for pre-functionalized starting materials. mdpi.com
Table 2: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Synthetic Methodology | Key Advantages | Potential for this compound Derivatives |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Efficient synthesis of a wide range of derivatives. |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented. | Rapid generation of complex and diverse scaffolds. |
| C-H Activation | Direct functionalization, reduced synthetic steps. | Late-stage modification to fine-tune properties. |
| Flow Chemistry | Precise control over reaction parameters, scalability, safety. | Safe and scalable production of key intermediates. |
Expansion of Mechanistic Biological Studies into New Target Classes
The biological activity of quinoline derivatives is vast, with established roles as anticancer, antimicrobial, and anti-inflammatory agents. wisdomlib.org Future research on this compound should aim to explore its potential against a broader range of biological targets, moving beyond traditional areas of investigation.
Recent studies have identified novel targets for quinoline-based drugs, including various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. nih.gov Investigating the inhibitory activity of this compound and its derivatives against a panel of kinases could uncover new therapeutic opportunities. nih.gov Another emerging area is the targeting of metabolic enzymes, such as aldehyde dehydrogenase (ALDH), which has been identified as a target for some quinoline drugs. drugbank.com
Furthermore, the growing understanding of epigenetic modifications in disease offers new avenues for drug discovery. Exploring the ability of this compound to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, could lead to the development of novel therapies.
Advanced Computational Methodologies for Predictive Modeling
In silico approaches are becoming indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. mdpi.com Advanced computational methodologies can be applied to this compound to predict its biological activity, pharmacokinetic properties, and potential off-target effects.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. researchgate.netnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that can provide detailed insights into the steric and electrostatic requirements for optimal binding to a biological target. nih.gov Applying these methods to this compound could guide the design of more potent and selective analogues. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of this compound in complex with its target, providing a deeper understanding of the binding mechanism at an atomic level. mdpi.com
Design of Multi-Functional Chemical Probes
The modular nature of the quinoline scaffold makes it an ideal platform for the development of multi-functional chemical probes. nih.gov These probes can be designed to simultaneously report on multiple biological events or to combine therapeutic and diagnostic functions.
A promising direction is the development of theranostic agents based on the this compound core. By incorporating a targeting moiety and a therapeutic payload, these agents could selectively deliver a drug to diseased cells while simultaneously allowing for their visualization through fluorescence imaging.
Another exciting avenue is the design of ratiometric fluorescent probes that can sense changes in the cellular microenvironment, such as pH, viscosity, or the concentration of specific ions. researchgate.net These probes would provide quantitative information about cellular processes, offering a more nuanced understanding of disease states. The synthesis of hybrid molecules, where this compound is coupled to other pharmacophores, could lead to compounds with dual modes of action, potentially overcoming drug resistance. frontiersin.orgnih.gov
Interdisciplinary Research with Nanoscience and Materials Engineering
The unique properties of the quinoline ring system also lend themselves to applications beyond biology, in the realms of nanoscience and materials engineering. rsc.org The ability of fluoroquinolones to form complexes with metal ions opens up possibilities for the creation of novel materials with interesting electronic, optical, and magnetic properties. mdpi.comresearchgate.net
The incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to the development of advanced drug delivery systems with enhanced targeting and controlled release capabilities. These nano-formulations could improve the bioavailability and reduce the systemic toxicity of the compound.
In the field of materials science, quinoline derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. futuremarketinsights.com The specific electronic and photophysical properties of this compound could be harnessed for the development of new functional materials with tailored characteristics.
Q & A
Q. What ethical guidelines apply when reporting potential hazards of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
